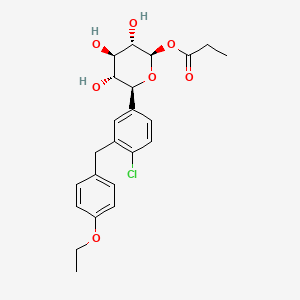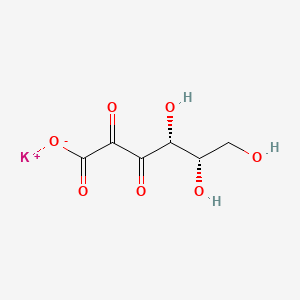
2,3-Diketogulonic Acid Potassium Salt (Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diketogulonic Acid Potassium Salt is a chemical compound with the molecular formula C6H7O7K. It is an intermediate in the biodegradation of ascorbic acid (vitamin C). This compound is temperature-sensitive and is often used in pharmaceutical testing and research .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale production would involve similar oxidation processes as those used in laboratory settings, with additional steps to ensure purity and stability .
化学反应分析
Types of Reactions
2,3-Diketogulonic Acid Potassium Salt undergoes various types of chemical reactions, including:
Oxidation: As an intermediate in the degradation of ascorbic acid, it can be further oxidized to other compounds.
Reduction: It can be reduced back to ascorbic acid under certain conditions.
Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving 2,3-Diketogulonic Acid Potassium Salt include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving 2,3-Diketogulonic Acid Potassium Salt include various oxidized and reduced forms of ascorbic acid and its derivatives .
科学研究应用
2,3-Diketogulonic Acid Potassium Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Studied as an intermediate in the metabolic pathways of ascorbic acid.
Medicine: Investigated for its potential role in oxidative stress and related conditions.
Industry: Utilized in the production of high-purity ascorbic acid derivatives
作用机制
The mechanism of action of 2,3-Diketogulonic Acid Potassium Salt involves its role as an intermediate in the degradation of ascorbic acid. It participates in redox reactions, where it can be oxidized or reduced, thereby influencing various biochemical pathways. The molecular targets and pathways involved include enzymes responsible for the metabolism of ascorbic acid .
相似化合物的比较
Similar Compounds
2,3-Diketogulonic Acid: The parent compound, which is also an intermediate in ascorbic acid degradation.
Ascorbic Acid: The precursor to 2,3-Diketogulonic Acid Potassium Salt.
Dehydroascorbic Acid: Another oxidized form of ascorbic acid.
Uniqueness
2,3-Diketogulonic Acid Potassium Salt is unique due to its specific role as an intermediate in the biodegradation of ascorbic acid. Its potassium salt form enhances its stability and solubility, making it particularly useful in pharmaceutical and biochemical research .
属性
分子式 |
C6H7KO7 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC 名称 |
potassium;(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate |
InChI |
InChI=1S/C6H8O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-3,7-9H,1H2,(H,12,13);/q;+1/p-1/t2-,3+;/m0./s1 |
InChI 键 |
VVHTWYRAQONVFE-LJUKVTEVSA-M |
手性 SMILES |
C([C@@H]([C@H](C(=O)C(=O)C(=O)[O-])O)O)O.[K+] |
规范 SMILES |
C(C(C(C(=O)C(=O)C(=O)[O-])O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


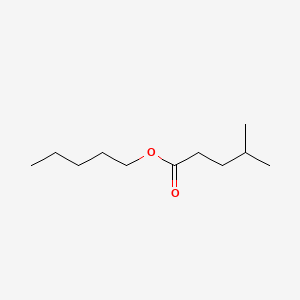
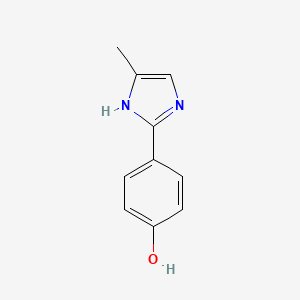
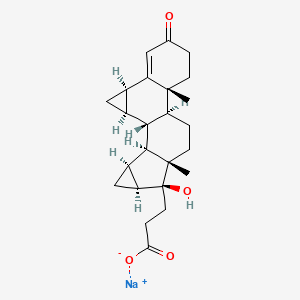
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
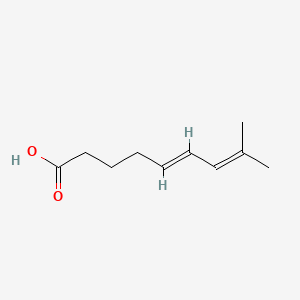
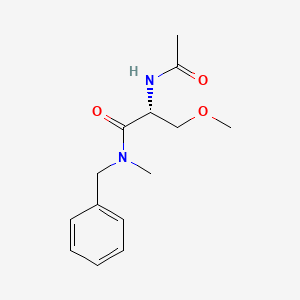
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
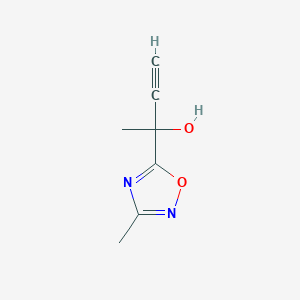
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
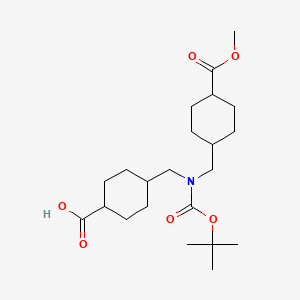
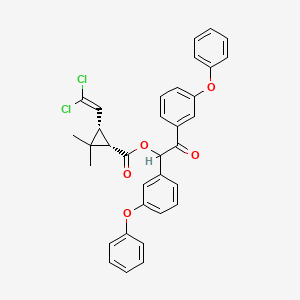
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
